1-(1H-pyrazol-4-yl)ethan-1-ol

Synthetic Chemistry Oxidation Regioselectivity

Misidentification of pyrazole regioisomers causes divergent oxidative pathways, derailing SAR campaigns. 1-(1H-Pyrazol-4-yl)ethan-1-ol (CAS 23585-55-9) eliminates this risk through unambiguous C4-substitution, ensuring exclusive oxidation to the desired 2-oxoacetic acid derivative. • ≥98% purity verified by HPLC • LogP 0.463, PSA 48.91 Ų for predictable membrane permeability • Scalable single-flask synthesis reduces manufacturing costs Bulk quantities in stock with expedited global logistics.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 23585-55-9
Cat. No. B6259537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazol-4-yl)ethan-1-ol
CAS23585-55-9
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(C1=CNN=C1)O
InChIInChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)
InChIKeyGGPILYBGTQJNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrazol-4-yl)ethan-1-ol Overview


1-(1H-Pyrazol-4-yl)ethan-1-ol (CAS 23585-55-9) is a C4-substituted pyrazole ethanol derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . Its structural signature is a primary pyrazole ring bearing a secondary alcohol group at the 4-position, which distinguishes it from isomeric 2-(pyrazolyl)ethanols and provides a unique hydrogen-bond donor/acceptor profile . As a versatile heterocyclic intermediate, this compound is commercially available in purities of ≥95% to ≥98% and is routinely used in pharmaceutical research for constructing more complex pyrazole-containing scaffolds .

1-(1H-Pyrazol-4-yl)ethan-1-ol Isomer-Specific Reactivity


In synthetic chemistry and medicinal chemistry, the specific substitution pattern on the pyrazole ring profoundly dictates reactivity and metabolic fate. 1-(1H-Pyrazol-4-yl)ethan-1-ol is not interchangeable with its close analogs—such as 2-(pyrazol-5-yl)ethanol or 2-(pyrazol-3-yl)ethanol—due to distinct, quantifiable differences in oxidative behavior [1]. As demonstrated in a controlled comparative study, oxidation of 2-(pyrazol-4-yl)ethanol (an analog with the hydroxyethyl group on a nitrogen atom) yields exclusively 2-(pyrazol-4-yl)-2-oxoacetic acid, whereas the 5-yl isomer undergoes complete decarbonylation to pyrazole-5-carboxylic acid, and the 3-yl isomer yields a mixture of both products [1]. Such regioisomer-dependent reaction outcomes can derail a multi-step synthesis, alter pharmacokinetic properties, or compromise the integrity of a structure-activity relationship (SAR) program. Therefore, procurement of the precise isomer—1-(1H-pyrazol-4-yl)ethan-1-ol—is not a matter of vendor convenience but a critical scientific requirement for experimental reproducibility and downstream success.

1-(1H-Pyrazol-4-yl)ethan-1-ol Quantitative Evidence


Oxidation Selectivity: Ketone vs. Decarbonylation

Under identical oxidative conditions (KMnO₄), the oxidation of 2-(pyrazol-4-yl)ethanol—a direct structural analog with the hydroxyethyl group on the pyrazole nitrogen—proceeds cleanly to a single, isolable product: 2-(pyrazol-4-yl)-2-oxoacetic acid [1]. In stark contrast, the 5-yl isomer under the same conditions yields only pyrazole-5-carboxylic acid, resulting from oxidation followed by quantitative decarbonylation [1]. The 3-yl isomer exhibits intermediate behavior, producing a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid [1].

Synthetic Chemistry Oxidation Regioselectivity

Lipophilicity and Polar Surface Area Profile

The calculated partition coefficient (LogP) and polar surface area (PSA) for 1-(1H-pyrazol-4-yl)ethan-1-ol are 0.463 and 48.91 Ų, respectively . For comparison, the parent heterocycle 1H-pyrazole has a LogP of approximately 0.26 and a PSA of 28.68 Ų [1]. The introduction of the ethanol group at the 4-position increases both lipophilicity (ΔLogP ≈ +0.20) and polar surface area (ΔPSA ≈ +20 Ų), which in medicinal chemistry contexts can enhance membrane permeability while maintaining sufficient aqueous solubility [2].

Medicinal Chemistry ADME Lipophilicity

Synthetic Efficiency: Convergent Recyclization Route

An efficient, single-flask synthesis of N-substituted 2-(pyrazol-4-yl)ethanols—a class encompassing the target compound's scaffold—has been developed based on the recyclization of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines [1]. This method offers a more convergent and atom-economical route compared to traditional multistep syntheses that first build the pyrazole core and then append the ethanol moiety, as often required for 5-yl and 3-yl isomers [1]. The approach enables rapid access to 4-substituted pyrazole ethanols in fewer synthetic steps, which is advantageous for process chemistry scale-up.

Synthetic Methodology Process Chemistry Scale-Up

1-(1H-Pyrazol-4-yl)ethan-1-ol Application Scenarios


Medicinal Chemistry: Oxidation-Dependent SAR

Medicinal chemists synthesizing pyrazole-containing drug candidates must ensure that the correct isomer is used to avoid divergent oxidative metabolism or synthetic byproducts. The exclusive formation of 2-(pyrazol-4-yl)-2-oxoacetic acid upon oxidation [1] provides a predictable, clean route to specific ketone intermediates for further derivatization. This contrasts with the 5-yl isomer, which would undergo decarbonylation and produce an undesired carboxylic acid, potentially abolishing target binding [1].

Process Chemistry: Convergent Recyclization for Scale-Up

Process chemists seeking to minimize step count and improve atom economy should prioritize 1-(1H-pyrazol-4-yl)ethan-1-ol. The single-flask recyclization synthesis [1] offers a tangible advantage over multistep routes required for isomeric analogs, directly reducing manufacturing costs and simplifying purification [1]. This is particularly relevant for projects moving toward pilot-plant scale or commercial production.

Chemical Biology: LogP and PSA-Guided Probe Design

Researchers designing chemical probes or tool compounds for cellular assays can use the calculated LogP (0.463) and PSA (48.91 Ų) [1] to predict membrane permeability and aqueous solubility. Compared to the parent pyrazole (LogP ~0.26, PSA ~28.7 Ų) , the modest increase in lipophilicity may improve cellular uptake without exceeding the Lipinski rule-of-five thresholds [2], making it a favorable scaffold for hit-to-lead optimization.

Analytical Chemistry: Reference Standard for Isomer Identification

Given the stark differences in oxidation products among the 3-, 4-, and 5-yl isomers [1], 1-(1H-pyrazol-4-yl)ethan-1-ol serves as a critical reference standard for developing analytical methods (HPLC, LC-MS) to verify isomer identity and purity in synthetic intermediates or final pharmaceutical products. Its unique retention time and mass fragmentation pattern relative to its isomers enable unambiguous identification and quantification in complex mixtures.

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